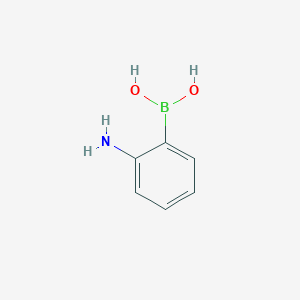

2-Aminophenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRKLFMHQUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901275 | |

| Record name | NoName_370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-18-3 | |

| Record name | B-(2-Aminophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for 2 Aminophenylboronic Acid and Its Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of 2-aminophenylboronic acid have laid the groundwork for more advanced and efficient strategies. These routes often involve multi-step processes and have been refined over time to improve yields and purity.

Direct Amine-Boronic Acid Coupling Approaches

Direct coupling of amines with boronic acids represents a straightforward conceptual approach to forming aminophenylboronic acids. However, the direct reaction is often challenging due to the Lewis acidic nature of the boronic acid and the nucleophilic nature of the amine, which can lead to the formation of stable, unreactive complexes. Catalytic systems are often required to facilitate this transformation. For instance, boronic acids can catalyze the direct amidation of carboxylic acids with amines, a reaction that shares mechanistic features with direct amine-boronic acid coupling. scholaris.caresearchgate.net The development of efficient catalysts for the direct coupling of amines and boronic acids remains an area of active research.

Borane (B79455) Reaction Pathways

The use of borane as a starting material offers another pathway to aminophenylboronic acids. The first synthesis of a boronic acid, reported by Frankland in 1860, involved the slow oxidation of triethylborane. wiley-vch.de Boranes are trivalent boron compounds that can be oxidized to borinic acids and subsequently to boronic acids. wiley-vch.de While conceptually simple, the handling of highly reactive and air-sensitive boranes necessitates specialized techniques and equipment. nih.gov

Ammonia (B1221849) Decomposition Methods for Boronic Acids

Ammonia borane (H₃N·BH₃) has been investigated as a source of both hydrogen and boron for various chemical transformations. nih.gov The thermal decomposition of ammonia borane can lead to the formation of B-N containing materials. mdpi.comresearchgate.net While not a direct route to this compound, the chemistry of ammonia decomposition provides insights into the formation of boron-nitrogen bonds, which are central to the structure of the target molecule. The solid-state reactivity of ammonia borane is complex and can be influenced by the presence of other chemical species. researchgate.net

Advanced Synthetic Transformations

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of this compound and its derivatives. These methods often employ transition metal catalysis to achieve high yields and functional group tolerance under mild reaction conditions.

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed reactions are at the forefront of modern synthetic methodologies for constructing carbon-boron bonds. The Miyaura borylation, a key reaction in this category, involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. acs.orgbeilstein-journals.org

Synthesis from 2-Iodoaniline (B362364) and Bis(pinacolato)diboron (B136004)

A well-established and widely used method for the laboratory and industrial scale synthesis of this compound derivatives involves the palladium-catalyzed borylation of 2-iodoaniline with bis(pinacolato)diboron (B₂pin₂). chemicalbook.com This reaction is typically followed by hydrolysis to yield the free boronic acid or its salt.

The synthesis proceeds in a two-step sequence:

Borylation Reaction: 2-Iodoaniline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl₂(dppf)), and a base like potassium acetate (B1210297) (KOAc) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to around 80°C under an inert atmosphere for several hours to produce the this compound pinacol (B44631) ester intermediate. chemicalbook.com

Hydrolysis: The resulting pinacol ester is then hydrolyzed to afford this compound. This can be achieved through oxidative hydrolysis using reagents like sodium periodate (B1199274) and ammonium (B1175870) chloride in a methanol/water mixture. chemicalbook.com

The following table summarizes the typical reaction conditions and yields for this process:

| Step | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) |

| Borylation | 2-Iodoaniline, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | DMSO | 80°C, 18 h | ~90 (crude) |

| Hydrolysis | This compound pinacol ester, Sodium periodate, Ammonium chloride | - | Methanol/Water | Room Temp, 18 h | ~78.1 (purified) |

This table provides an interactive summary of the reaction conditions and yields for the synthesis of this compound from 2-iodoaniline.

This palladium-catalyzed approach offers high efficiency and relatively mild conditions, making it a preferred method for synthesizing this compound and its derivatives. The resulting boronic acid can be converted to its hydrochloride salt for improved stability and handling.

Utilization of Specific Catalytic Systems (e.g., PdCl₂(dppf))

Palladium-catalyzed cross-coupling reactions are a prominent and well-established method for the synthesis of this compound and its esters. A particularly effective catalytic system involves the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as PdCl₂(dppf). This catalyst, in conjunction with a suitable boron source and base, facilitates the efficient formation of the carbon-boron bond.

One of the most common approaches involves the borylation of a haloaniline, such as 2-iodoaniline or 2-bromoaniline (B46623). acs.org For instance, the reaction of 2-iodoaniline with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures yields the corresponding this compound pinacol ester. chemicalbook.com This intermediate can then be hydrolyzed to afford the free boronic acid. Similarly, 2-bromoaniline can be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) using a PdCl₂(dppf) catalyst and a base like triethylamine (B128534) in dioxane. acs.org

The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. For example, in the Suzuki-Miyaura cross-coupling of 3-bromoquinoline (B21735) with this compound hydrochloride, PdCl₂(dppf) with potassium carbonate in an ethanol (B145695)/water mixture proved to be a high-yielding catalytic system. thieme-connect.dechim.it

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

| Starting Material | Boron Source | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodoaniline | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMSO | This compound pinacol ester | 90 | chemicalbook.com |

| 2-Bromoaniline | HBpin | PdCl₂(dppf) | Et₃N | Dioxane | This compound pinacol ester | Not specified | acs.org |

| 3-Bromoquinoline | This compound hydrochloride | PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | 2-(Quinolin-3-yl)aniline | 80-84 | thieme-connect.dechim.it |

Lithium-Halogen Exchange and Direct Lithiation Strategies

Lithium-halogen exchange is a powerful technique for the preparation of organolithium reagents, which can then be trapped with a boron electrophile to form boronic acids or esters. wikipedia.org This method is particularly useful for introducing the boronic acid group at a specific position on the aromatic ring. The reaction is typically very fast, often proceeding with retention of configuration for vinyl halides. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For the synthesis of aminophenylboronic acids, a protection strategy for the amino group is often necessary to prevent side reactions. For example, 2-bromoaniline can be protected as N,N-dibenzyl-2-bromoaniline, which then undergoes lithium-halogen exchange with hexyllithium, followed by reaction with a borate (B1201080) ester and deprotection to yield this compound. google.com A similar strategy has been employed for the synthesis of 4-aminophenylboronic acid pinacol ester, where 4-bromoaniline (B143363) is first protected and then subjected to a halogen-magnesium exchange using a lithium trialkylmagnesiate, followed by borylation and deprotection. clockss.org

Direct lithiation, where a C-H bond is deprotonated by a strong base, followed by borylation, is another approach. However, directing groups are often required to achieve the desired regioselectivity, especially for the synthesis of ortho-substituted anilines. nih.gov

Direct C-H Borylation Methodologies

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds, as it avoids the pre-functionalization of the starting material with a halide or other leaving group. nih.gov In the context of aniline (B41778) derivatives, achieving ortho-selectivity can be challenging, as non-directed electrophilic borylation typically leads to para-functionalization, while some transition-metal-catalyzed reactions yield mixtures of meta and para isomers. nih.govresearchgate.net

To overcome this challenge, various directing group strategies have been developed. These can involve the installation and subsequent removal of a directing group, or more elegantly, the use of transient directing groups that are formed in situ. nih.gov For instance, iridium-catalyzed C-H borylation of anilines using B₂eg₂ (eg = ethylene (B1197577) glycolate) as the borylating agent has shown high ortho-selectivity. nih.gov This is believed to proceed through the in situ formation of an ArylN(H)BEg species that directs the borylation to the ortho position. nih.gov Metal-free approaches have also been developed, such as the use of doubly electrophilic pyrazabole (B96842) derivatives to effect the ortho-borylation of N-alkyl anilines. nih.govrsc.org

Table 2: Direct C-H Borylation Approaches for Aniline Derivatives

| Substrate Type | Borylating Agent | Catalyst/Reagent | Directing Group Strategy | Product | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Anilines | B₂eg₂ | Iridium catalyst | Transient (in situ N-borylation) | ortho-Borylated anilines | High ortho | nih.gov |

| N-Alkyl anilines | Pyrazabole derivatives | Iodine/Base | Transient (in situ N-borylation) | N-Alkyl-2-BPin-aniline derivatives | ortho | nih.govrsc.org |

| Carbocyclic Compounds | B₂pin₂ | [Ir(OMe)(COD)]₂ | N-Bearing directing groups (e.g., NH-Boc) | ortho-Borylated products | ortho | mdpi.com |

Reductive Amination Approaches

Reductive amination represents another synthetic route to aminoboronic acids. researchgate.net This strategy typically involves the reaction of a boryl aldehyde or ketone with an amine or ammonia, followed by reduction of the resulting imine or enamine. While the direct reductive amination of boronic acids themselves can be challenging, the reductive amination of acylboranes has been explored as a viable pathway. researchgate.net For instance, N-methyliminodiacetic acid (MIDA)-protected acylboranes have been used in reductive amination reactions to produce α-aminoboronic acids. researchgate.net This approach offers a potential route to N-deprotected α-aminoboronic acids. researchgate.net

Synthesis of Key Derivatives and Precursors

Preparation of this compound Pinacol Ester

This compound pinacol ester is a widely used and versatile intermediate in organic synthesis. chemicalbook.com Its preparation is most commonly achieved through the palladium-catalyzed borylation of 2-haloanilines. A well-documented procedure involves the reaction of 2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate. chemicalbook.com The reaction is typically carried out in a solvent like DMSO at elevated temperatures. chemicalbook.com An alternative approach utilizes 2-bromoaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) with a palladium catalyst and triethylamine in dioxane. acs.org

Another synthetic route involves a lithium-halogen exchange followed by borylation. For example, 2-aminobromobenzene can be protected with trimethylchlorosilane, then subjected to a Grignard exchange with isopropylmagnesium chloride, followed by reaction with a borate ester to yield the protected aminophenylboronic acid ester, which can then be deprotected. patsnap.com

Table 3: Synthesis of this compound Pinacol Ester

| Starting Material | Reagents | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodoaniline | Bis(pinacolato)diboron, KOAc | PdCl₂(dppf) | 90 | chemicalbook.com |

| 2-Bromoaniline | HBpin, Et₃N | PdCl₂(dppf) | Not specified | acs.org |

| 2-Aminobromobenzene | Trimethylchlorosilane, i-PrMgCl, Borate ester | - | Not specified | patsnap.com |

Synthesis of this compound Hydrochloride Salt

The hydrochloride salt of this compound is a stable, crystalline solid that is often preferred for storage and handling. sigmaaldrich.com It is typically prepared by treating a solution of this compound with hydrochloric acid. The free this compound can be synthesized first, for example, by the palladium-catalyzed borylation of 2-iodoaniline followed by oxidative hydrolysis of the resulting pinacol ester. The subsequent addition of hydrochloric acid to a solution of the free boronic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF), precipitates the hydrochloride salt.

A multi-step synthesis starting from p-carboxyphenylboronic acid has also been described for a derivative, 2-amino-4-methoxycarbonylphenyl borate hydrochloride. This process involves nitration, esterification, and finally, catalytic hydrogenation of the nitro group to an amine in the presence of hydrochloric acid. google.com

Table 4: Synthesis of this compound Hydrochloride Salt

| Precursor | Reagents | Solvent | Key Steps | Reference |

|---|---|---|---|---|

| This compound | Hydrochloric acid | Tetrahydrofuran | Direct salt formation | |

| 2-Iodoaniline | Bis(pinacolato)diboron, PdCl₂(dppf), NaIO₄, NH₄Cl, HCl | DMSO, Methanol/Water, THF | Borylation, oxidative hydrolysis, salt formation | |

| p-Carboxyphenylboronic acid | Fuming nitric acid, Methanol, H₂, Pd/C, HCl | - | Nitration, esterification, reduction, salt formation | google.com |

Formation of Boronate-Functionalized Monomers

The structure of aminophenylboronic acids, such as this compound and its isomers, makes them valuable building blocks for the creation of functional monomers. These monomers are subsequently used in polymerization reactions to produce materials with specific, tailored properties, often for biomedical and sensing applications. sigmaaldrich.comprogrammaster.org The presence of both an amino group and a boronic acid group allows for diverse polymerization strategies and imparts unique functionalities to the resulting polymers, such as pH responsiveness and the ability to form dynamic covalent bonds. mdpi.com

Boronic acid-functionalized monomers are key components in the synthesis of polymers designed for applications like drug delivery, where hydrogels can be formed that respond to pH changes. mdpi.com For instance, 3-aminophenylboronic acid hydrochloride has been utilized as a boronic acid source for synthesizing monomers that are then used to create high-quality polymer films. sigmaaldrich.com These monomers can be designed so that the boronic acid is attached to a vinyl group or incorporated into the side chain of common monomers like styrene (B11656) and acrylamide (B121943). researchgate.net

One strategy involves the synthesis of poly(aminophenylboronic acid) (PABA) nanorods, which function as synthetic receptors for the capture and release of glycoproteins. programmaster.org In this approach, the aminophenylboronic acid monomer is polymerized to create a structure with multivalent binding sites. The secondary amines within the polymer chain help to lower the pKa of the boronic acid, enabling strong affinity for glycoproteins at physiological pH. programmaster.org The formation of boronate esters between the polymer and the cis-diol groups on glycoproteins is a reversible process, crucial for both capture and release applications. programmaster.org

The table below summarizes research findings related to the synthesis of boronate-functionalized monomers and their subsequent polymerization.

| Monomer/Polymer System | Synthetic Strategy | Key Findings & Applications |

| Boronic acid-functionalized alginate/PVA hydrogels | Alginate is functionalized with a boronic acid, allowing it to form dynamic covalent bonds (boronate esters) with the diols of polyvinyl alcohol (PVA). mdpi.com | The resulting hydrogels are pH-sensitive and exhibit dynamic crosslinking, making them suitable for controlled drug release. mdpi.com |

| Poly(aminophenylboronic acid) (PABA) Nanorods | Chemical polymerization of aminophenylboronic acid monomers to form uniform nanorods (3-8 µm long, 50-80 nm diameter). programmaster.org | The PABA nanorods show high-affinity, reversible capture of various glycoproteins, including horseradish peroxidase (HRP) and SARS-CoV-2 spike protein, at physiological pH. programmaster.org |

| Boronic acid-functionalized monoliths | Ring-opening polymerization with synergistic co-monomers is used to prepare a boronate functionalized polymeric monolith, which avoids the need to synthesize and purify a single functional monomer. mdpi.com | This method provides a direct route to functional materials for boronate affinity chromatography, used for trapping glycosylated proteins. mdpi.com |

Purity Assessment and Characterization Techniques in Synthesis

Ensuring the purity and confirming the chemical structure of this compound after synthesis is critical for its subsequent applications. A suite of analytical techniques is employed for this purpose, each providing distinct and complementary information. Common commercial purity levels for this compound and its hydrochloride salt are often stated as 95% or higher. labsolu.casigmaaldrich.com

Recrystallization is a standard method used for the purification of this compound. rsc.org Following purification, various analytical methods are used for characterization. High-Performance Liquid Chromatography (HPLC) is a key technique for assessing purity. rsc.org However, traditional reversed-phase liquid chromatography can be complicated by the potential for the boronic acid to hydrolyze on the column. researchgate.net To mitigate this, fast liquid chromatography methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), have been developed. These methods can successfully separate various boronic acids and their related impurities within a short timeframe, minimizing on-column degradation. researchgate.net

Structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org ¹H and ¹³C NMR spectra provide detailed information about the arrangement of protons and carbon atoms, confirming the organic framework of the molecule. rsc.org Mass spectrometry is used to determine the molecular weight of the compound, with electrospray ionization (ESI-MS) being a common technique for this purpose. rsc.org Studies have shown that this compound can exist as a dimer, a highly crystalline structure with aggregation-induced enhanced emission (AIEE) properties, which was identified through detailed analysis. rsc.org

The table below outlines the primary characterization techniques used for this compound.

| Analytical Technique | Purpose | Key Findings / Parameters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity estimation. rsc.orgrsc.org | ¹H and ¹³C NMR are used to validate the molecular structure. rsc.org Comparing ¹H NMR spectra of different batches can be used to assess relative purity. rsc.org Integration of NMR signals can estimate reaction conversion. rsc.org |

| Mass Spectrometry (MS) | Molecular weight confirmation. rsc.org | Electrospray Ionization (ESI-MS) is commonly used to observe the molecular ion, confirming the mass of the synthesized compound. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities. rsc.orgresearchgate.net | Used to determine the purity of this compound samples. rsc.org |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid purity analysis, minimizing on-column hydrolysis. researchgate.net | A fast LC method can separate boronic acids and related impurities in under five minutes, avoiding degradation. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2 Aminophenylboronic Acid

Amidination Reactions

2-Aminophenylboronic acid exhibits unique reactivity in amidination reactions, a process of forming an amidine functional group. This reactivity is largely attributed to the presence of both an amino group and a boronic acid moiety on the same aromatic ring.

The synthesis of amidines typically requires harsh conditions or catalysts to facilitate the addition of an amine to a nitrile. rsc.org However, research has shown that the formation of boronate esters with this compound can promote the amidination of proximal amines under milder conditions with moderate heating. rsc.orgnih.gov This method provides a facile route to amidine synthesis and offers the advantage of a synthetic handle provided by the boron atom for further chemical transformations. rsc.org

The efficiency of this amidination has been shown to be influenced by the choice of the diol used to form the boronate ester. For instance, when reacting this compound with acetonitrile (B52724), the use of salicylic (B10762653) acid as the esterifying agent resulted in a 33% amidination efficiency. arkat-usa.orggriffith.edu.au This efficiency was significantly improved to 78% with 2,2,2-trifluoroethanol (B45653) and reached quantitative yields with perfluorinated pinacol (B44631), highlighting the role of fluorinated alcohols in enhancing the reaction. arkat-usa.orggriffith.edu.au The use of perfluorinated pinacol has proven to be a highly efficient protecting group for the amidination of various nitriles with only mild heating required. arkat-usa.orggriffith.edu.au

The reaction can be carried out by adding salicylic acid and this compound to a neat solution of the nitrile and heating the mixture. rsc.org Alternatively, the boronate ester can be pre-formed by reacting this compound with a diol like salicylic acid in a solvent such as chloroform (B151607) before adding the nitrile. rsc.org The resulting amidine products can often be crystallized directly from the reaction mixture. rsc.org

Table 1: Efficiency of Different Promoters in the Amidination of this compound with Acetonitrile

| Promoter | Amidination Efficiency (%) |

|---|---|

| Salicylic Acid | 33 arkat-usa.orggriffith.edu.au |

| 2,2,2-Trifluoroethanol | 78 arkat-usa.orggriffith.edu.au |

| Perfluorinated Pinacol | Quantitative arkat-usa.orggriffith.edu.au |

The unique reactivity of this compound in these amidination reactions stems from an intramolecular cooperative activation mechanism involving both the boron center and the amino group. nih.gov The formation of a boronate ester enhances the Lewis acidity of the boron atom. researchgate.net This increased acidity allows for coordination with the nitrile's nitrogen atom, activating the nitrile towards nucleophilic attack. arkat-usa.orggriffith.edu.au

Simultaneously, the proximal amino group is positioned to act as an intramolecular nucleophile. The formation of a dative B-N bond can further facilitate this process. rsc.org This intramolecular boron-amine cooperation effectively lowers the activation energy for the amidine formation, allowing the reaction to proceed under milder conditions than traditional methods. rsc.orgresearchgate.net This dual activation, combining the Lewis acidic nature of the boron with the nucleophilicity of the amine, is a key feature of the catalytic activity of aminoboronic acids. nih.gov

The boronate ester-promoted amidination of this compound offers several advantages over traditional amidination methods like the Pinner reaction and Lewis acid-mediated amidination.

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically gaseous HCl or HBr, to form an imino ester intermediate which then reacts with an amine. arkat-usa.orggriffith.edu.au While robust, this two-step process utilizes harsh reagents that can lead to side reactions and may not be suitable for sensitive substrates. arkat-usa.orggriffith.edu.au

Lewis acid-mediated amidination , using strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the nitrile by withdrawing electron density from the nitrogen atom, making the nitrile carbon more susceptible to nucleophilic attack by an amine. arkat-usa.orggriffith.edu.au However, these reactions often require high temperatures, sometimes exceeding 150 °C, and can still be inefficient. arkat-usa.orggriffith.edu.au

In contrast, the intramolecular boron-amine cooperative activation in this compound provides a milder and often more efficient one-step pathway to amidines. rsc.orgresearchgate.net The use of boronate esters, particularly with fluorinated alcohols, allows for high yields under significantly less harsh conditions, demonstrating a clear advantage in terms of reaction mildness and efficiency. arkat-usa.orggriffith.edu.au

Carbon-Carbon Bond Forming Reactions

This compound is a valuable reagent in carbon-carbon bond forming reactions, most notably in the Suzuki-Miyaura cross-coupling and certain copper-catalyzed reactions.

This compound is extensively utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or pseudohalide. The reaction is a fundamental transformation in organic synthesis and is crucial for the preparation of various complex molecules.

For instance, this compound hydrochloride has been successfully coupled with 3-bromoquinoline (B21735) in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as potassium carbonate to synthesize 2-(quinolin-3-yl)aniline. thieme-connect.com This intermediate can then undergo a subsequent intramolecular C-H activation/C-N bond formation to produce isocryptolepine, a potent antimalarial natural product. thieme-connect.com

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For example, PdCl₂(dppf) has been shown to be more effective than Pd(PPh₃)₄ in certain cyclization reactions, with potassium carbonate in aqueous ethanol (B145695) minimizing side reactions compared to stronger bases. this compound has also been used in Suzuki-Miyaura reactions with 1,3,5-triiodobenzene (B10644) to create novel, rigid aromatic platforms for molecular receptors. thieme-connect.com

Table 2: Selected Examples of Suzuki-Miyaura Reactions with this compound

| Aryl Halide | Catalyst | Base | Product | Application | Reference |

|---|---|---|---|---|---|

| 3-Bromoquinoline | PdCl₂(dppf) | K₂CO₃ | 2-(Quinolin-3-yl)aniline | Synthesis of Isocryptolepine | thieme-connect.com |

| 1,3,5-Triiodobenzene | Pd(OAc)₂ | Ba(OH)₂ | 1,3,5-Tris(2'-aminophenyl)benzene | Molecular Receptor Platform | thieme-connect.com |

This compound also participates in copper-catalyzed coupling reactions, often referred to as Chan-Lam coupling reactions. These reactions typically involve the formation of a carbon-heteroatom bond, such as a C-N bond. nih.gov Copper(II) acetate (B1210297) is a common catalyst, and the reaction can often be carried out at room temperature under an open atmosphere. nih.govorganic-chemistry.org

These reactions have been used to synthesize N-arylated 2-aminobenzothiazole (B30445) derivatives by coupling 2-aminobenzothiazoles with substituted phenylboronic acids, including this compound. nih.gov The use of a Cu(II)/1,10-phenanthroline catalytic system in acetonitrile has been shown to be effective for this transformation. nih.gov

Furthermore, copper-catalyzed reactions can also lead to the formation of C-C bonds. For example, the copper-catalyzed coupling of o-aminophenylboronic acid pinacol esters with β-keto esters has been used to synthesize 2,3-disubstituted indoles under mild, base-free oxidative conditions. researchgate.net This reaction proceeds through a key Chan-Lam-type carbon-carbon bond-forming step. researchgate.net

Palladium-Free Cross-Coupling Methodologies

While the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, research has also explored palladium-free alternatives involving this compound. These methods aim to circumvent the cost and potential toxicity associated with palladium catalysts.

One notable approach involves a ligand-free system. For instance, palladium acetate or palladium chloride has been used in the absence of traditional phosphine (B1218219) ligands in a mixture of toluene (B28343) and water. beilstein-journals.orgresearchgate.net While technically still employing a palladium source, the "ligand-free" designation highlights a simplification of the catalytic system. In some cases, the addition of a small amount of water as a co-solvent was necessary to overcome the low solubility of this compound hydrochloride in toluene. beilstein-journals.org

Furthermore, research into completely metal-free cross-coupling reactions is an active area. These reactions often rely on different activation mechanisms, such as those promoted by strong bases or other non-metallic catalysts, to facilitate the coupling of boronic acids with suitable partners. However, detailed, widely applicable palladium-free cross-coupling methodologies specifically for this compound remain less common than their palladium-catalyzed counterparts.

Reaction with Alpha, Beta Unsaturated Ketones for Quinoline (B57606) Synthesis

A significant application of this compound is in the synthesis of quinolines, a class of heterocyclic compounds with diverse pharmacological and medicinal potential. neliti.com A direct and convergent two-component synthesis involves the reaction of this compound derivatives with α,β-unsaturated ketones. researchgate.netscribd.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is particularly noteworthy as it is regiocomplementary to the traditional Skraup-Doebner-Von Miller synthesis and proceeds under basic conditions, avoiding the harsh acidic environments of the classical methods. researchgate.netscribd.comorganic-chemistry.orgresearchgate.net

The reaction mechanism is believed to initiate with a conjugate addition of the aniline (B41778) component to the α,β-unsaturated ketone. This is followed by a fragmentation to an imine and the ketone itself, which then recombine to form the quinoline product. researchgate.net The use of substituted o-aminophenylboronates, which can be prepared by the direct palladium-catalyzed borylation of the corresponding o-bromoanilines, allows for the synthesis of quinolines with substitution on the benzenoid ring. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound derivatives | α,β-Unsaturated ketones | Substituted Quinolines | Basic conditions | researchgate.netscribd.comorganic-chemistry.orgresearchgate.net |

| o-Aminophenylboronates | α,β-Unsaturated carbonyl compounds | 2,4-Diphenyl quinolines | Cyclization followed by oxidation (Pd/C, reflux) | researchgate.net |

Reactions Involving the Boronic Acid Moiety

Reversible Covalent Bond Formation with Diols and Polyols

A defining characteristic of boronic acids, including this compound, is their ability to form reversible covalent bonds with diols and polyols to create cyclic boronate esters. scbt.comcymitquimica.comnih.gov This interaction is fundamental to many of its applications, particularly in the design of sensors for saccharides and other biologically relevant molecules containing diol functionalities. scbt.comnih.govresearchgate.netrsc.orgnih.govresearchgate.net

The formation of a boronate ester enhances the acidity of the boronic acid. nih.gov The reaction is an equilibrium, and the stability of the resulting cyclic ester depends on factors such as the pH of the medium and the structure of the diol. nih.gov For instance, 1,2- and 1,3-diols readily form stable five- and six-membered cyclic boronate esters, respectively. nih.gov This reversible nature allows for dynamic systems that can respond to changes in the concentration of the diol analyte. rsc.org

This property has been exploited in the development of various sensing platforms, including those based on electrochemical methods where the binding event leads to a measurable change in conductivity or capacitance. researchgate.netnih.govacs.org

Esterification and Transesterification Processes

Boronic acids can undergo esterification with alcohols to form boronic esters. researchgate.net This reaction is an equilibrium process. researchgate.net Boronic esters are often more stable and easier to handle than the corresponding boronic acids, making them valuable intermediates in organic synthesis. scbt.com For example, this compound pinacol ester is a commonly used reagent. scbt.comutas.edu.auchemicalbook.com

Transesterification is a key process for both the formation and deprotection of boronic esters. acs.orgresearchgate.net For instance, the deprotection of a boronic ester to yield the free boronic acid can be achieved through transesterification with another diol or by hydrolysis. acs.orgresearchgate.net A facile transesterification approach leveraging the volatility of methylboronic acid and its diol esters has been developed for the mild and high-yield deprotection of boronic esters. acs.orgacs.org Conversely, transesterification can be used to install different ester groups onto the boron atom. researchgate.net The mechanism of transesterification involves the exchange of the alcohol or diol component of the boronate ester. researchgate.net

| Process | Reactants | Product | Key Features | References |

| Esterification | This compound, Alcohol/Diol | Boronic Ester | Equilibrium reaction, forms stable intermediates | scbt.comresearchgate.net |

| Transesterification (Deprotection) | Boronic Ester, Diol/Water | Free Boronic Acid | Reversible, can be driven by volatility or excess reagent | acs.orgresearchgate.netacs.org |

Reactions Involving the Amino Functionality

Nucleophilic Reactivity of the Amine Group

The amino group in this compound exhibits nucleophilic character, allowing it to participate in a variety of chemical transformations. scbt.combiosynth.com This reactivity is crucial for many of its synthetic applications.

One significant reaction is amidination, the addition of the amine to a nitrile. This reaction, which typically requires harsh conditions, can be facilitated by the presence of the boronic acid moiety. rsc.orgnih.govarkat-usa.org It has been shown that the formation of a boronate ester, for example with salicylic acid or perfluorinated pinacol, promotes the amidination of the proximal amine under milder conditions. rsc.orgarkat-usa.org The boronate ester is believed to increase the Lewis acidity at the boron center, which may play a role in activating the nitrile for nucleophilic attack by the amine. rsc.org

The nucleophilicity of the amino group is also central to the synthesis of heterocyclic structures. As discussed in section 2.2.4, the initial step in the synthesis of quinolines from α,β-unsaturated ketones is the nucleophilic conjugate addition of the amino group. researchgate.net Similarly, the amino group can participate in intramolecular C-N bond formation reactions, as seen in the palladium-initiated synthesis of isocryptolepine from a biaryl precursor derived from this compound. researchgate.netthieme-connect.com

| Reaction Type | Reactants | Key Features | References |

| Amidination | This compound, Nitrile | Promoted by boronate ester formation, milder conditions | rsc.orgnih.govarkat-usa.org |

| Quinoline Synthesis | This compound, α,β-Unsaturated Ketone | Nucleophilic conjugate addition of the amine | researchgate.net |

| Intramolecular C-N Bond Formation | Biaryl derivative of this compound | Palladium-initiated cyclization | researchgate.netthieme-connect.com |

Cyclization and Annulation Chemistry

Intermolecular Annulation with Electron-Deficient Alkynes

This compound participates in intermolecular annulation reactions with electron-deficient alkynes. nih.gov This reaction typically requires elevated temperatures, achieved either through conventional heating at 80°C or microwave irradiation at 110°C, to facilitate the cyclization process and achieve high conversion rates without significant product degradation. nih.gov The reaction is generally performed in a sealed tube with a solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov Excellent yields are often obtained, particularly with dimethyl- or diethyl-substituted acetylene (B1199291) dicarboxylates. nih.gov

A rhodium-catalyzed desymmetrizing [3+2] annulation strategy has also been developed for the asymmetric indolization of this compound with 2,2-disubstituted cyclopentene-1,3-diones. This reaction proceeds through an enantioposition-selective addition, followed by a 5-exo-trig cyclization and dehydration cascade, yielding N-unprotected cyclopenta[b]indoles with a quaternary stereocenter in high yields and good enantioselectivities. rsc.org

Table 1: Conditions for Intermolecular Annulation of this compound with Electron-Deficient Alkynes

| Parameter | Condition | Source |

| Reactants | This compound, Electron-deficient alkynes | nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |

| Temperature | 80°C (conventional) or 110°C (microwave) | nih.gov |

| Catalyst (for asymmetric indolization) | Rhodium catalyst (3 mol%) | rsc.org |

| Typical Products | Boron-doped polycyclic aromatic hydrocarbons, N-unprotected cyclopenta[b]indoles | nih.govrsc.org |

Intermolecular and Intramolecular Interactions

Analysis of B-N Covalent Bonds and Dative Bonds

The interaction between the boron and nitrogen atoms in derivatives of this compound is a subject of significant interest. While single-crystal X-ray diffraction analysis of this compound itself did not reveal a B-N dative bond, it confirmed the presence of B-N covalent bonds. scispace.com

However, in certain derivatives, the formation of a B-N dative bond is observed. For instance, in the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid, the boron atom exists as a tetrahedral complex due to a dative bond with the amide oxygen, leading to a spirocyclic system. griffith.edu.au The formation of this dative bond is proposed to be facilitated by the increased Lewis acidity of the boron center in the nitrosalicylate ester. griffith.edu.au

Computational studies on related compounds like 2-aminoethoxydiphenyl borate (B1201080) (2-APB) have shown that the strength of the B-N dative bond can be significant, with a calculated dissociation free energy of 7 kcal/mol at the MP2 level of theory, indicating that the dative bond conformer is the predominant structure in the gas phase. nih.gov The relatively low dissociation energy is attributed to electron donation from the oxygen atom to the boron and ring strain in the dative bond conformer. nih.gov

Table 2: B-N Interaction in this compound and its Derivatives

| Compound | Type of B-N Interaction | Method of Analysis | Source |

| This compound | Covalent bond | Single crystal X-ray diffraction | scispace.com |

| 5-Nitrosalicylate ester of 2-acetamidophenylboronic acid | Dative bond (B-O=C coordination) | X-ray crystallography | griffith.edu.au |

| 2-Aminoethoxydiphenyl borate (2-APB) | Dative bond | Ab initio calculations (MP2) | nih.gov |

Role of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound and its derivatives. researchgate.net In the solid state, this compound exists as a dimer. scispace.com The crystal structure reveals an intramolecular N-H···O hydrogen bond. scispace.com These dimers are further connected through intermolecular O-H···N hydrogen bonds, leading to the formation of ordered structures. scispace.com

The ability of the boronic acid group to participate in hydrogen bonds (O-H···X) is a key factor in the formation of co-crystals and other supramolecular architectures. researchgate.net In the crystal structure of the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid, a notable feature is a bifurcated hydrogen bond between the amide hydrogen and the carbonyl groups of two neighboring molecules, which contributes to the unusual packing structure. griffith.edu.au This intricate hydrogen-bonding network is thought to play a role in inducing the amidation reaction during the crystallization process. griffith.edu.au

Catalytic Applications of 2 Aminophenylboronic Acid in Organic Synthesis

Organocatalytic Principles and Mechanisms

The catalytic efficacy of 2-aminophenylboronic acid stems from its ability to act as a bifunctional catalyst, where the amino and boronic acid groups work in concert to activate reacting molecules simultaneously. This cooperative action is central to its catalytic mechanism.

Dual-Activation Mechanisms (Lewis Acid-Base Catalysis)

The core principle behind the catalytic activity of this compound is a dual-activation mechanism that combines Lewis acid and Lewis base catalysis. acs.orgnih.gov The boronic acid [-B(OH)₂] group functions as a Lewis acid, accepting an electron pair to activate electrophiles. Typically, it coordinates with a carbonyl oxygen or a hydroxyl group, increasing the electrophilicity of the substrate.

Simultaneously, the ortho-amino (-NH₂) group acts as a Lewis base or a Brønsted base. It can activate a nucleophile, for instance, by deprotonation or through the formation of more reactive intermediates like enamines. acs.orgnih.gov This synergistic activation of both the electrophile and the nucleophile within the catalyst's coordination sphere lowers the activation energy of the reaction, leading to enhanced reaction rates.

Role of Boronate Esters in Catalytic Cycles

Boronate esters are key intermediates in the catalytic cycles involving this compound. The boronic acid moiety readily undergoes reversible esterification with hydroxyl-containing substrates, such as carboxylic acids or diols. researchgate.net This covalent interaction is crucial for bringing the substrate into proximity with the catalytic sites.

In amidation reactions, for example, the boronic acid first reacts with a carboxylic acid to form an acyloxyboronic acid intermediate or a related boronate ester. This intermediate is a "mixed anhydride (B1165640)," which is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. researchgate.net After the nucleophilic attack and subsequent collapse of the tetrahedral intermediate to form the product, the catalyst is regenerated, completing the cycle. The reversible formation of these boronate esters is fundamental to the catalytic turnover.

Specific Catalytic Transformations

The bifunctional nature of this compound allows it to catalyze a variety of important organic reactions.

Amide Bond Formation and Amidation Reactions

This compound and related aminoboronic acids are effective catalysts for the direct formation of amides from carboxylic acids and amines, a process that typically requires harsh conditions or stoichiometric activating agents. acs.orgnih.govsigmaaldrich.com The proposed mechanism involves the Lewis acidic boron center activating the carboxylic acid by forming an acyloxyboronate intermediate. researchgate.net This activation enhances the carbonyl's electrophilicity, while the nearby amino group can facilitate the deprotonation of the incoming amine nucleophile, guiding it for an efficient attack on the activated carbonyl center. This process circumvents the need for wasteful stoichiometric activators, aligning with the principles of green chemistry. ucl.ac.uk

Aldol (B89426) Addition and Condensation Reactions

Aminoboronic acids are recognized for their potential to catalyze aldol additions and condensations. acs.orgnih.gov In these reactions, this compound can exhibit dual-catalytic activity. The amino group can react with a ketone or aldehyde to form a nucleophilic enamine intermediate. Concurrently, the boronic acid moiety can act as a Lewis acid, coordinating to the carbonyl group of the second aldehyde (the electrophile), thereby activating it for nucleophilic attack by the enamine. This concerted activation facilitates the formation of the crucial carbon-carbon bond to yield the β-hydroxy carbonyl product. Subsequent heating can then promote dehydration to afford the α,β-unsaturated condensation product. libretexts.orgmasterorganicchemistry.com

Hydrolysis and Etherification of Chlorohydrins

The catalytic properties of aminoboronic acids were first demonstrated in reactions involving chlorohydrins. acs.orgnih.gov Compounds like 8-quinoline boronic acid, a structural analog of this compound, were shown to enable the hydrolysis and etherification of chlorohydrins. acs.orgnih.gov The mechanism is believed to involve the formation of a boronate ester with the hydroxyl group of the chlorohydrin. The adjacent amino group can then act as an internal base, promoting an intramolecular nucleophilic attack to form an epoxide intermediate. This epoxide can then be opened by water (hydrolysis) or an alcohol (etherification), with the boronic acid catalyst facilitating the process. This application highlights the potential of this compound in facilitating nucleophilic substitution reactions via bifunctional activation.

Intramolecular Condensation Reactions (e.g., Anhydride Formation)

Currently, there is a lack of specific published research demonstrating the use of this compound as a catalyst for the intramolecular condensation of dicarboxylic acids to form cyclic anhydrides. While boronic acids, in general, are known to catalyze dehydration reactions, including amide and ester formation, their application in anhydride synthesis from dicarboxylic acids is not a widely reported catalytic strategy. The literature tends to focus on thermal dehydration or the use of strong dehydrating agents for this transformation.

Enantioselective Catalysis and Kinetic Resolution

The direct application of this compound as a chiral catalyst in enantioselective reactions or for kinetic resolution is not extensively described in the scientific literature. Enantioselective catalysis typically requires a catalyst that is inherently chiral. While derivatives of this compound can be made chiral by modification with chiral auxiliaries, the parent compound itself is achiral and therefore cannot induce enantioselectivity.

Applications in Chemical Sensing and Analytical Chemistry

Biomolecule Recognition and Sensing

The inherent affinity of the boronic acid moiety for 1,2- and 1,3-diols makes aminophenylboronic acids (APBAs) exceptional recognition receptors for biomolecules possessing cis-diol structures, such as saccharides and glycoproteins. rsc.org This selective interaction forms the basis for numerous sensing applications, from monitoring blood glucose to identifying specific glycoproteins.

The development of accurate and selective glucose sensors is a major focus in biomedical research, particularly for diabetes management. 2-Aminophenylboronic acid has been utilized as a key component in creating these sensors. It serves as a reactant in the preparation of specifically designed boronate ligands for glucose-selective holographic sensors. sigmaaldrich.com

The principle behind these sensors often involves the incorporation of phenylboronic acids into hydrogel matrices. acs.org The binding of glucose, a diol-containing molecule, to the immobilized boronic acid groups within the hydrogel induces changes in the material's physical or optical properties, which can be measured and correlated to the glucose concentration. acs.org For instance, the complexation can cause volumetric changes in the hydrogel due to shifts in osmotic pressure. acs.org

Researchers have also bonded aminophenylboronic acid to conducting polymers to create sensitive glucose detectors. researchgate.net One challenge in boronic acid-based sensing is differentiating glucose from other saccharides like fructose (B13574), to which boronic acids often show higher affinity. bath.ac.uk Elegant solutions have been developed to enhance glucose selectivity, such as designing systems where a fluorescent 2:1 boronic acid-glucose conjugate is formed, while fructose forms a non-fluorescent 1:1 complex. bath.ac.uk

Table 1: Performance of Various Aminophenylboronic Acid-Based Glucose Sensors

| Sensor Type | Recognition Element | Analyte | Detection Limit | Linear Range | Reference |

| Conducting Polymer Sensor | 3-Aminophenylboronic acid (APBA) on poly(terthiophene-carboxylic acid) | Glucose | 0.49 µM | 0.9 - 9.1 µM | researchgate.net |

| Non-enzymatic Impedimetric Sensor | 3-APBA on Screen-Printed Carbon Electrode | Glucose | 8.53 nM | Not Specified | semanticscholar.org |

| Chemiresistive Sensor | Poly(3-APBA) on Single-Walled Carbon Nanotubes | D-Glucose | 3.46 mM | Wide Dynamic Range | rsc.org |

| Capacitive Sensor | APBA on Gold Electrode | Glucose | 0.8 nM | 1.0 x 10⁻⁸ M - 1.0 x 10⁻³ M | d-nb.info |

The fundamental reaction enabling saccharide sensing is the reversible formation of a cyclic ester between the boronic acid group and the cis-diol groups on a sugar molecule. rsc.orgresearchgate.net This interaction is highly dependent on pH. psu.edu The complexation of an aromatic boronic acid with a saccharide results in the formation of a stable ester, shifting the boronic acid from a neutral trigonal planar state to an anionic tetrahedral state. psu.edu

This change in the boronic acid's properties can be transduced into a measurable signal. For example, potentiometric sensors have been developed using poly(aniline boronic acid) where the complexation with a saccharide alters the pKa of the polymer, resulting in a detectable change in its electrochemical potential. acs.org Capacitive sensors operate on a similar principle, where the binding of saccharides to an immobilized aminophenylboronic acid layer on a gold electrode changes the capacitance of the surface. d-nb.info Such sensors have demonstrated high sensitivity for various saccharides, including glucose, fructose, and dextran. d-nb.info

Glycoproteins, proteins modified with carbohydrate chains (glycans), are crucial in many biological processes and serve as important biomarkers. The diol-containing glycans on their surface make them ideal targets for boronic acid-based recognition. rsc.org Aminophenylboronic acid-functionalized materials have been successfully employed for the selective capture, separation, and detection of glycoproteins. electrochemsci.orgnih.gov

A common strategy involves modifying magnetic nanoparticles with aminophenylboronic acid. electrochemsci.orgnih.gov These functionalized beads can specifically bind to and isolate glycoproteins from complex biological samples like egg white. nih.gov The captured proteins can then be easily separated from the mixture using an external magnet. electrochemsci.orgnih.gov This approach has been used to capture glycoproteins such as ovalbumin, transferrin, and glycated hemoglobin. nih.gov

Sensor platforms have also been designed for direct glycoprotein (B1211001) detection. A capacitive sensor using immobilized aminophenylboronic acid was shown to detect human immunoglobulin G (IgG) and horseradish peroxidase, demonstrating the potential for label-free, sensitive detection of glycoproteins. d-nb.info

Electrochemical Sensor Development

The electroactive nature of the aniline (B41778) group in this compound allows it to be used as a monomer in the synthesis of conducting polymers. These polymers, which combine the recognition capabilities of boronic acid with the signal transduction properties of a conducting material, are powerful tools for creating advanced electrochemical sensors.

This compound can be electrochemically polymerized to form a conducting polymer film, poly(this compound). researchgate.netjournal-vniispk.ruresearchgate.net This process can be carried out in strongly acidic media, following a mechanism similar to the electropolymerization of aniline. researchgate.netjournal-vniispk.ruresearchgate.net The amino group substituent favors the polymerization process, allowing for the direct formation of the polymer on an electrode surface. researchgate.netresearchgate.net

A key feature of the resulting polyanilineboronic acid is that its conductivity changes upon interaction with target analytes. researchgate.netjournal-vniispk.ruresearchgate.net The binding of diol-containing molecules like sugars or oxyacids to the boronic acid groups in the polymer backbone increases the polymer's conductivity. researchgate.netjournal-vniispk.ruresearchgate.net This property allows for the development of sensors where specific binding events are translated directly into a measurable electrical signal. In contrast, nonspecific interactions tend to decrease the polymer's conductivity, providing a degree of selectivity. researchgate.netjournal-vniispk.ruresearchgate.net The electropolymerization process offers several advantages, including precise control over film thickness and direct deposition onto the transducer surface without needing an initiator. bohrium.com

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing interfacial properties, making it well-suited for sensors based on boronic acid-functionalized polymers. An impedimetric sensor measures changes in the impedance (a combination of resistance and capacitance) at the electrode-solution interface when an analyte binds to the recognition layer.

Polymers derived from aminophenylboronic acid isomers have been used to create impedimetric sensors for a variety of analytes. For instance, electrodes modified with electropolymerized 3-aminophenylboronic acid have been developed as impedimetric sensors for dopamine (B1211576), a neurotransmitter that contains a catechol (a cis-diol) group. researchgate.net These sensors demonstrated a linear response to dopamine over a wide concentration range. researchgate.net

Similarly, non-enzymatic impedimetric sensors for glucose have been fabricated by functionalizing screen-printed carbon electrodes with 3-aminophenylboronic acid. semanticscholar.org The binding of glucose to the boronic acid layer alters the impedance, allowing for highly sensitive and selective detection. semanticscholar.org The versatility of this approach has also been demonstrated in the detection of whole bacterial cells, where a polymer imprinted with the target bacteria and containing boronic acid groups showed specific recognition capabilities via EIS. diva-portal.org

Table 2: Applications of Aminophenylboronic Acid in Impedimetric Sensing

| Sensor Base | Functional Monomer | Target Analyte(s) | Key Finding | Reference |

| Polyaniline on Nickel Electrode | 3-Aminophenylboronic acid | Dopamine | Linear response from 10⁻¹⁰ to 10⁻⁵ mol L⁻¹ | researchgate.net |

| Screen-Printed Carbon Electrode | 3-Aminophenylboronic acid | Glucose | High sensitivity (LOD 8.53 nM) and selectivity over fructose and sucrose | semanticscholar.org |

| Cell-Imprinted Polymer | 3-Aminophenylboronic acid | S. epidermidis (bacteria) | Label-free detection with a linear range of 10³-10⁷ cfu/mL | diva-portal.org |

| Functionalized Polypyrene | 3-Aminophenylboronic acid | D-Glucose, Dopamine | Disappearance of oxidation peak with increasing analyte concentration | acs.org |

| Functional Polythiophene | 3-Thienyl boronic acid | Dopamine | High selectivity with a detection limit of 0.3 µM | monash.edunih.gov |

Fluorescent Sensing Methodologies

Fluorescence-based sensing offers high sensitivity and is a widely used method for analyte detection. This compound has been a key component in designing innovative fluorescent sensors, particularly through the phenomenon of aggregation-induced enhanced emission (AIEE).

While many fluorescent molecules suffer from quenching at high concentrations or in the solid state, AIEE luminogens exhibit the opposite effect, becoming more emissive upon aggregation. scispace.comnih.govcas.cn This property is highly advantageous for developing robust sensors. scispace.comsciencetimes.com It has been discovered that this compound, a structurally simple aromatic molecule, is a novel AIEE-active molecule. scispace.comnih.govcas.cn

In its solid state, 2-APBA exists as a dimer and emits strong fluorescence, with a high absolute quantum yield reported at 81.3%. scispace.comnih.govrsc.org The underlying mechanism for this enhanced emission is the formation of highly ordered molecular packing through intermolecular interactions when the 2-APBA dimeric units aggregate. scispace.comnih.govrsc.org Crucially, this aggregation occurs without the π–π stacking interactions that typically cause fluorescence quenching in other aromatic molecules. scispace.comnih.govrsc.org This discovery that a simple molecule can be AIEE active provides new insights into the design of fluorescent materials. nih.gov

Table 1: AIEE Properties of this compound Dimer

| Property | Value | Notes |

| Fluorescence State | Aggregation-Induced Enhanced Emission (AIEE) | Emission is stronger in the aggregated/solid state. nih.gov |

| Form | Dimeric | 2-APBA exists as a dimer in its emissive state. scispace.comnih.gov |

| Absolute Quantum Yield (ΦF) | 81.3% | Measured in the solid state. nih.govrsc.org |

| AIEE Mechanism | Ordered molecular packing via intermolecular interactions. scispace.comrsc.org | Avoids aggregation-caused quenching from π–π stacking. scispace.comnih.govrsc.org |

A key feature of the 2-APBA AIEE system is its reversibility. The highly fluorescent dimer aggregates can be switched to a non-fluorescent monomeric form. scispace.comrsc.orgrsc.org This transformation is driven by the breaking and forming of dynamic covalent B–N and B–O bonds within the dimer structure. scispace.comnih.govrsc.org

This switching can be triggered by external stimuli, such as changes in pH or the introduction of certain gases. scispace.comnih.gov For example, the fluorescence of 2-APBA can be quenched and subsequently recovered through the alternate treatment with CO2 and N2. nih.govcas.cn This reversible switching between a bright "on" state (aggregated dimer) and a dark "off" state (monomer) is the fundamental principle behind its use in responsive sensing systems. scispace.com The introduction of bulky groups like the this compound pinacol (B44631) ester has also been used to create fluorescent probes based on spirolactam ring-opening/closing mechanisms, which respond reversibly to pH changes. nih.gov

The ability of 2-APBA to selectively bind diols, combined with its reversible AIEE properties, makes it a versatile platform for chemo/bio-sensing and molecular recognition. scispace.comrsc.orgrsc.org Boronic acids are well-established as synthetic receptors for molecules with cis-diol structures, such as saccharides and glycoproteins. rsc.orgnih.govmdpi.commdpi.com

The 2-APBA system can be used to detect these biomolecules. scispace.comrsc.org The binding of a target analyte to the boronic acid moiety can disrupt the aggregation state of the 2-APBA dimers, leading to a change in fluorescence intensity that can be correlated to the analyte's concentration. scispace.com This principle has demonstrated potential for applications in saccharide recognition, nanogating systems, and the detection of CO2. scispace.comcas.cn Furthermore, materials functionalized with 2-APBA are used for the specific recognition and detection of a range of biological targets, including ribonucleic acids, glycoproteins, and even whole cells. mdpi.com

Molecularly Imprinted Polymer (MIP) Design

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule (the "template"). nih.govyoutube.com They are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule. nih.govnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. youtube.com

This compound is an effective functional monomer for creating MIPs, especially for templates containing diol groups, such as glycoproteins. nih.govmdpi.com In this process, 2-APBA is used as an electroactive monomer that can be electropolymerized directly onto a transducer surface. nih.gov During polymerization, non-covalent interactions, such as those between the boronic acid group of 2-APBA and the glycan moieties of a glycoprotein template, form a pre-polymerization complex. nih.govmdpi.com

Upon electropolymerization, the 2-APBA monomers are locked into place, entrapping the template molecule within the polymer matrix. nih.gov Subsequent removal of the glycoprotein template exposes the boronic acid binding sites within the imprinted cavity. These sites are now specifically configured to re-bind the target glycoprotein with high selectivity over other molecules. nih.gov This approach has been successfully used to create electrochemical sensors for the detection of cancer biomarkers like carbohydrate antigens CA72-4 and CA19-9 by imprinting their characteristic glycopeptides. mdpi.com

Holographic Sensor Fabrication

Holographic sensors are optical devices that use a diffraction grating embedded within a responsive polymer film to detect analytes. acs.org The binding of an analyte causes the polymer matrix to swell or contract, which alters the spacing of the diffraction grating. acs.org This physical change leads to a shift in the wavelength of the diffracted light (the "replay wavelength"), which can be measured and correlated to the analyte concentration. acs.orgscispace.com

This compound and its derivatives are used as the recognition element in the fabrication of holographic sensors for diol-containing analytes like glucose and lactate (B86563). acs.orgsigmaaldrich.comresearchgate.net The sensor is typically fabricated by incorporating a boronic acid-containing monomer, such as 2-acrylamidophenylboronate (2-APB), into an acrylamide (B121943) hydrogel film. acs.orgresearchgate.net A holographic grating, consisting of ultrafine fringes of silver nanoparticles, is then created within this hydrogel matrix. acs.org

When the sensor is exposed to a solution containing the target analyte (e.g., glucose), the analyte binds to the 2-APB ligands. researchgate.net This binding event changes the charge and hydration state of the hydrogel, causing it to swell or shrink. The resulting change in the holographic grating's fringe spacing produces a measurable shift in the replay wavelength. acs.orgscispace.com Such sensors have shown a significant response to glucose with minimal interference from lactate and are stable within the physiological pH range, making them promising candidates for continuous glucose monitoring. researchgate.net

Table 2: Summary of Analytes Detected by 2-APBA Based Holographic Sensors

| Ligand | Analyte | Principle of Detection |

| 2-Acrylamidophenylboronate (2-APB) | Glucose | Binding of glucose to the boronate ligand induces swelling/contraction of the hydrogel matrix, causing a shift in the holographic replay wavelength. researchgate.net |

| 3-Acrylamidophenyl boronic acid (3-APB) | L-Lactate | The boronate receptor, incorporated into the hydrogel, binds lactate, leading to a holographic response. 3-APB showed the largest response among tested isomers. acs.org |

| Aminophenylboronic acid (unspecified isomer) | Glucose | Sensor response (shift in λmax) is dependent on glucose concentration, with shifts of 10-200 nm observed. scispace.com |

Applications in Medicinal Chemistry and Biological Sciences

Pharmaceutical Intermediates and Drug Synthesis

2-Aminophenylboronic acid and its derivatives are recognized as important intermediates in the pharmaceutical industry. guidechem.comchembk.com The reactivity of its amino and boronic acid groups enables its participation in various organic reactions to construct complex molecules with therapeutic potential. guidechem.com

Preparation of Key Affinity Sites for Drugs

The unique structure of this compound allows it to be used in the preparation of specific binding sites for drugs. chemicalbook.com This is particularly relevant in the development of synthetic receptors and materials designed for molecular recognition. For instance, it is utilized as a synthetic intermediate in the creation of affinity sites for antibacterial drugs such as ampicillin (B1664943). chemicalbook.com The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a common structural feature in many biological molecules, including carbohydrates found on cell surfaces and in glycoproteins. diva-portal.org This interaction is fundamental to its application in designing targeted drug delivery systems and sensors. sigmaaldrich.com

Synthesis of Anti-inflammatory and Analgesic Agents

The scaffold of this compound serves as a starting point for the synthesis of compounds with potential anti-inflammatory and analgesic properties. guidechem.com Research has focused on creating derivatives that can act as antagonists for pan-selectin, which is implicated in inflammatory processes. sigmaaldrich.com While many studies focus on broader classes of aminobenzoates or other phenylboronic acids for analgesic and anti-inflammatory activities, the fundamental structure of this compound is a key component in this area of research. researchgate.netresearchgate.netnih.gov For example, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates were synthesized and screened for these properties, highlighting the importance of the amino-phenyl structure in developing new analgesic and anti-inflammatory drugs. nih.gov

Antimicrobial and Antibacterial Applications

The development of new antimicrobial agents is a critical area of research, and boron-containing compounds, including derivatives of this compound, have shown promise. scispace.commdpi.com

Preparation of Antibacterial Drugs (e.g., Ampicillin derivatives)

As mentioned, this compound is a useful intermediate for preparing affinity sites for antibiotics like ampicillin. chemicalbook.com Furthermore, its pinacol (B44631) ester derivative is a reactant in the synthesis of antimicrobial amphiphilic aryl peptidomimetics. sigmaaldrich.comsigmaaldrich.com The synthesis of novel benzodiazaborine compounds from this compound has yielded derivatives with potent inhibitory activity against M. tuberculosis. scispace.comnih.gov Similarly, ampicillin has been conjugated with amine-terminated carbon dots, which can be synthesized using precursors like this compound, to enhance antibacterial activity. rsc.org

Evaluation of Antimicrobial Activities against Bacterial Strains (e.g., E. coli, B. subtilis)

Derivatives of aminophenylboronic acid have been evaluated for their antimicrobial activity against various bacterial strains. In one study, quinolino-benzoxaborole derivatives, synthesized from aminobenzoxaboroles, were tested for their antibacterial effects on Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). scirp.org While the parent aminobenzoxaborole showed significant activity, some of the synthesized derivatives exhibited modest zones of inhibition against these bacteria. scirp.org

Below is a table summarizing the antimicrobial activity of selected quinolino-benzoxaborole derivatives compared to controls.

| Compound | Structure | Zone of Inhibition (cm) vs. E. coli | Zone of Inhibition (cm) vs. B. subtilis |

| Aminobenzoxaborole (Control) | Heterocycle with amino and boronyl groups | 3.2 | 2.5 |

| Chloro-substituted quinoline (B57606) derivative (4) | Quinolino-benzoxaborole | 1.4 | 1.0 |

| Quinolino-aminobenzoxaborole (8) | Quinolino-benzoxaborole | 1.6 | 1.3 |

| Methoxy-substituted quinoline derivative (9) | Quinolino-benzoxaborole | 1.8 | 1.3 |

| Ampicillin (Control) | Antibiotic | 3.5 | 3.0 |

| Streptomycin (Control) | Antibiotic | 3.2 | 2.8 |

| Data sourced from a study on quinolino-benzoxaboroles. scirp.org |

These findings indicate that while direct derivatives show some activity, further structural optimization is likely needed to enhance their antibacterial potency. scirp.org

Anticancer Research and Cytotoxic Studies

Phenylboronic acid and its derivatives have gained significant traction in anticancer research. nih.govresearchgate.net Their ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells, makes them attractive for targeted cancer therapy. nih.govnih.govrsc.org

Derivatives of this compound are investigated for their potential as anticancer agents. guidechem.com Studies have shown that aminophenylboronic acid derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, quinolino-benzoxaborole derivatives, which can be synthesized from starting materials like 5-aminobenzoxaborole, have been evaluated for their anti-cancer activity on human and murine cancer cell lines. scirp.org

Furthermore, a novel derivative, 2-(bromoacetamido) phenylboronic acid (2-BAPBA), has been synthesized and studied for its biological effects. academia-arabia.com Research indicated that this compound has cytotoxic effects on Chinese hamster ovary (CHO) cells. academia-arabia.com Subsequent studies on mice suggested that 2-BAPBA is both cytotoxic and genotoxic under the tested experimental conditions, inducing a significant increase in micronucleated polychromatic erythrocytes. academia-arabia.com This highlights the potential for developing potent, albeit potentially toxic, anticancer agents from this chemical class, necessitating further research into their structure-activity relationships to optimize therapeutic benefit while minimizing toxicity. academia-arabia.com

| Compound | Cell Line | Effect |

| Aminophenylboronic acid derivatives | Various cancer cell lines | Selective cytotoxicity. |

| 2-(bromoacetamido) phenylboronic acid (2-BAPBA) | Chinese hamster ovary (CHO) | Cytotoxic effects. academia-arabia.com |

| Quinolino-benzoxaborole derivatives | Human and murine cancer cell lines | Evaluated for anti-cancer activity. scirp.org |

| This table summarizes findings from various cytotoxic studies. |

Synthesis and Evaluation of Derivatives for Cytotoxicity on Cancer Cell Lines

The synthesis of novel derivatives of this compound is a significant area of research in the development of new anticancer agents. Scientists have explored various synthetic routes to create a diverse range of these compounds, which are then evaluated for their cytotoxic effects on different cancer cell lines.

One approach involves the synthesis of 3-isopropylbenzo[d]oxazol-2(3H)-one amides and urea (B33335) derivatives. In a multi-step synthesis, a key intermediate is reacted with this compound to form a scaffold, which is then further modified to produce a series of amide and urea derivatives. researchgate.net These newly synthesized compounds have been subjected to cytotoxicity assays against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (H460) cell lines. researchgate.net However, in this particular study, the synthesized compounds were found to be inactive against these cell lines. researchgate.net

Another strategy focuses on the synthesis of quinolino-aminophenylboronic acid derivatives. For instance, the reaction of 4,7-dichloroquinoline (B193633) with 4-aminophenylboronic acid has been shown to yield a quinolino-aminophenylboronic acid derivative. rsc.org These types of compounds have been tested for their ability to inhibit the proliferation of various human and murine cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic cancer (MIA PaCa-2), colorectal adenocarcinoma (WiDr), and breast cancer (MCF-7). rsc.org The goal of these studies is to identify compounds with low toxicity against human cells, which would make them suitable candidates for further development as antimicrobial agents. rsc.org

Furthermore, a novel phenylboronic acid derivative, 2-(bromoacetamido)phenylboronic acid (2-BAPBA), has been synthesized and evaluated for its anti-proliferative activity. nih.gov This compound has demonstrated cytotoxic effects on the Chinese hamster ovary cell line. nih.gov

The general findings from various studies indicate that derivatives of aminophenylboronic acid can exhibit selective cytotoxicity against cancer cells, making them promising candidates for cancer therapy research. nih.gov

Table 1: Cytotoxicity Data for Selected this compound Derivatives

| Derivative | Cancer Cell Line(s) Tested | Outcome | Reference |

|---|---|---|---|

| 3-isopropylbenzo[d]oxazol-2(3H)-one amides and ureas | Panc-1 (human pancreatic adenocarcinoma), H460 (human non-small cell lung carcinoma) | Inactive | researchgate.net |

| Quinolino-aminophenylboronic acid | MDA-MB-231 (triple-negative breast cancer), MIA PaCa-2 (pancreatic cancer), WiDr (colorectal adenocarcinoma), MCF-7 (breast cancer) | Proliferation inhibition properties tested to identify candidates with low toxicity | rsc.org |

| 2-(bromoacetamido)phenylboronic acid (2-BAPBA) | Chinese hamster ovary (CHO) cell line | Cytotoxic effects observed | nih.gov |

Modulation of Biological Pathways

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, a property that underpins some of their therapeutic potential. The boronic acid moiety is a key feature, acting as a "warhead" that can form a stable, reversible covalent bond with the active site of certain enzymes, particularly serine proteases. researchgate.net This interaction can effectively block the enzyme's catalytic activity.